4-(Methylamino)butyrate 4-(Methylamino)butyrate 4-(methylamino)butyrate is an aza fatty acid anion and the conjugate base of 4-(methylamino)butyric acid. It derives from a butyrate. It is a conjugate base of a 4-(methylamino)butyric acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1849895
InChI: InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/p-1
SMILES: CNCCCC(=O)[O-]
Molecular Formula: C5H10NO2-
Molecular Weight: 116.14 g/mol

4-(Methylamino)butyrate

CAS No.:

Cat. No.: VC1849895

Molecular Formula: C5H10NO2-

Molecular Weight: 116.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylamino)butyrate -

Specification

Molecular Formula C5H10NO2-
Molecular Weight 116.14 g/mol
IUPAC Name 4-(methylamino)butanoate
Standard InChI InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/p-1
Standard InChI Key AOKCDAVWJLOAHG-UHFFFAOYSA-M
SMILES CNCCCC(=O)[O-]
Canonical SMILES CNCCCC(=O)[O-]

Introduction

Chemical Identity and Structure

4-(Methylamino)butyrate is the conjugate base (anion) of 4-(methylamino)butyric acid, a gamma-amino acid derivative closely related to gamma-aminobutyric acid (GABA). This compound features a methylated amino group at the 4-position of the carbon chain, distinguishing it from standard GABA. The compound exists in two forms: the protonated acid form (4-(methylamino)butyric acid) and its conjugate base (4-(methylamino)butyrate), with the latter being the focus of this examination.

Chemical Identification Parameters

The chemical identification parameters of 4-(Methylamino)butyrate provide essential information for its characterization and analysis in research settings:

ParameterValue
IUPAC Name4-(methylamino)butanoate
Molecular FormulaC5H10NO2-
Molecular Weight116.14 g/mol
Standard InChIInChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/p-1
Standard InChIKeyAOKCDAVWJLOAHG-UHFFFAOYSA-M
SMILES NotationCNCCCC(=O)[O-]
PubChem Compound ID9543115

Table 1: Chemical identification parameters of 4-(Methylamino)butyrate

The corresponding acid form (4-(methylamino)butyric acid) has the CAS number 1119-48-8 and an FDA UNII identifier of 3LC3P8KU3H, with a slightly higher molecular weight of 117.15 g/mol due to the additional proton .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(Methylamino)butyric acid helps contextualize the behavior of its conjugate base form (4-(Methylamino)butyrate) in various environments.

Physical Properties

The acid form of the compound exhibits the following physical characteristics:

PropertyValue
Physical FormWhite to Off-White solid
Melting Point150-152°C
Boiling Point237.3±23.0°C (Predicted)
Density1.023±0.06 g/cm³ (Predicted)
pKa4.42±0.10 (Predicted)
StabilityHygroscopic

Table 2: Physical properties of 4-(Methylamino)butyric acid

ParameterDescription
SolubilitySlightly soluble in DMSO, Methanol, and Water
Recommended StorageInert atmosphere, freezer under -20°C

Table 3: Solubility and storage recommendations for 4-(Methylamino)butyric acid

Understanding these physical and chemical properties is critical for researchers working with this compound, as they influence experimental design, sample preparation, and storage protocols.

Biological Significance and Function

4-(Methylamino)butyrate holds substantial biological relevance due to its structural relationship to GABA, a primary inhibitory neurotransmitter in the mammalian central nervous system.

Metabolic Relationships

The acid form of the compound has been identified as a product of nicotine catabolism in bacteria, suggesting a role in xenobiotic metabolism pathways. Additionally, it inhibits L-Carnitine from undergoing β-oxidation in mammals, indicating potential metabolic regulatory functions . This interaction with metabolic pathways underscores its potential significance in biochemical research.

Chemical Classification

According to the Human Metabolome Database, 4-(methylamino)butyric acid (also known as gamma-N-methylaminobutyrate) belongs to the class of organic compounds known as gamma amino acids . This classification places it within an important group of biochemical compounds that serve various functions in biological systems.

Synthesis and Preparation Methods

SupplierPrice (USD)Minimum OrderPuritySupply Capability
Hebei Chuanghai Biotechnology Co., Ltd.$9.00/kg1kg99.9%1 ton
Shaanxi Dideu Medichem Co. Ltd$0.10/kg1kg98.0%10 (units not specified)
Henan Fengda Chemical Co., Ltd$3.00-10.00/kg1kg99%g-kg-tons, free samples available

Table 4: Commercial availability and pricing of 4-(Methylamino)butyric acid as of April 2025

The significant price variation among suppliers suggests differences in production scales, purification methods, or market positioning.

Research Status and Applications

While research specifically focused on 4-(Methylamino)butyrate appears limited in the available search results, several applications have been identified.

Current Applications

The compound and its acid form have found applications in several domains:

  • Cosmetic Industry: The acid form is commonly found in skin products, particularly those formulated to prevent wrinkles .

  • Research Tool: As a GABA derivative, it serves as a valuable tool in neurochemical research for understanding structure-activity relationships in GABA-related systems.

  • Industrial Relevance: It is identified as a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone, suggesting potential relevance in industrial chemistry and toxicology .

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